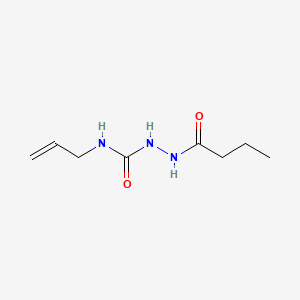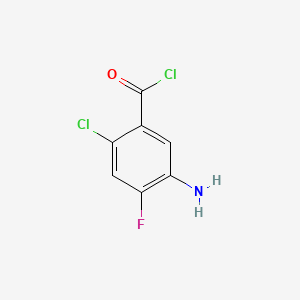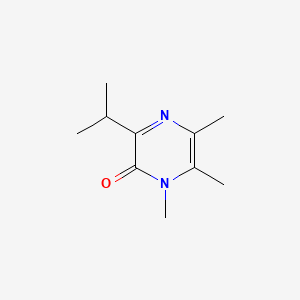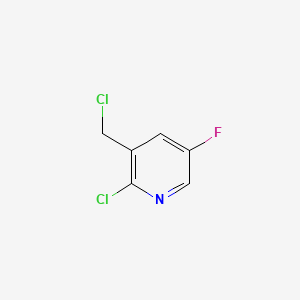
2-Chloro-3-(chlorométhyl)-5-fluoropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-(chloromethyl)-5-fluoropyridine is a chemical compound with the molecular formula C6H5Cl2N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Pyridine is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of 2-Chloro-3-(chloromethyl)-5-fluoropyridine and its derivatives often involves chlorination and fluorination processes . For example, 2-chloro-5-methylpyridine or 2-chloro-5-(chloromethyl)pyridine can be chlorinated under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC produces 2,3,5-DCTF .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(chloromethyl)-5-fluoropyridine is characterized by the presence of chlorine and fluorine atoms attached to a pyridine ring . The exact mass of the molecule is 160.9799046 g/mol .Physical And Chemical Properties Analysis
2-Chloro-3-(chloromethyl)-5-fluoropyridine has a molecular weight of 162.01 g/mol . It has a XLogP3-AA value of 2.2, indicating its partition coefficient between octanol and water, which is a measure of its hydrophobicity . It has no hydrogen bond donor count and one hydrogen bond acceptor count .Mécanisme D'action
The mechanism of action of 2-Chloro-3-(chloromethyl)-5-fluoropyridine is not well understood. However, it is believed to inhibit the activity of certain enzymes and proteins, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-3-(chloromethyl)-5-fluoropyridine are not well studied. However, it is believed to have various effects on the human body, including anticancer, antiviral, and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Chloro-3-(chloromethyl)-5-fluoropyridine in lab experiments is its versatility. It can be used as a building block in the synthesis of various biologically active compounds. However, one limitation is its toxicity, which can be dangerous if not handled properly.
Orientations Futures
There are several future directions for research on 2-Chloro-3-(chloromethyl)-5-fluoropyridine. One direction is to study its mechanism of action and its effects on various enzymes and proteins. Another direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, viral infections, and inflammatory disorders. Additionally, research can be conducted to develop safer and more efficient synthesis methods for this compound.
Méthodes De Synthèse
The synthesis of 2-Chloro-3-(chloromethyl)-5-fluoropyridine involves the reaction of 5-fluoropicolinonitrile with thionyl chloride, followed by the reaction of the resulting 2-chloro-5-fluoropyridine with formaldehyde and hydrogen chloride. The final product is obtained by treating the resulting 2-chloro-3-(chloromethyl)-5-fluoropyridine with sodium hydroxide.
Applications De Recherche Scientifique
Applications antimicrobiennes
“2-Chloro-3-(chlorométhyl)-5-fluoropyridine” a été utilisé dans la synthèse de nouveaux dérivés d’α-aminophosphonates portant des motifs quinoléine ou quinolone et thiazole substitués . Ces composés ont montré une activité antimicrobienne potentielle. Les composés synthétisés ont présenté des activités inhibitrices modérées contre les souches bactériennes Gram-positives et -négatives, avec des valeurs de MIC comprises entre 0,25 et 128 μg/mL . Certains de ces composés ont également montré une excellente inhibition antifongique avec des valeurs de MIC comprises entre 0,25 et 32 μg/mL .
Services de santé
Ce composé est utilisé dans les services de santé . Bien que les applications spécifiques au sein des services de santé ne soient pas détaillées dans la source, il est probable que ses propriétés antimicrobiennes jouent un rôle dans ces applications.
Recherche et développement scientifiques
“this compound” est utilisé dans la recherche et le développement scientifiques . Cela peut impliquer le développement de nouveaux médicaments, l’étude de réactions chimiques ou la synthèse de nouveaux composés.
Synthèse de dérivés
“this compound” peut être utilisé dans la synthèse de divers dérivés. Par exemple, il a été utilisé dans la synthèse de dérivés de 2-chloro-3-formyl quinoléine .
Développement de médicaments antimicrobiens
Compte tenu de ses propriétés antimicrobiennes, “this compound” pourrait potentiellement être utilisé dans le développement de nouveaux médicaments antimicrobiens . Cela pourrait être particulièrement important dans la lutte contre les bactéries résistantes aux antibiotiques.
Propriétés
IUPAC Name |
2-chloro-3-(chloromethyl)-5-fluoropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2FN/c7-2-4-1-5(9)3-10-6(4)8/h1,3H,2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUXJQLARCXUCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCl)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


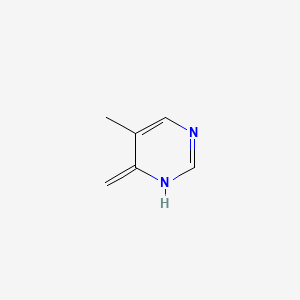
![3H-[1,2,4]Triazepino[2,3-a]benzimidazol-4(5H)-one](/img/structure/B594684.png)

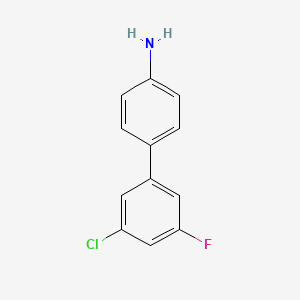

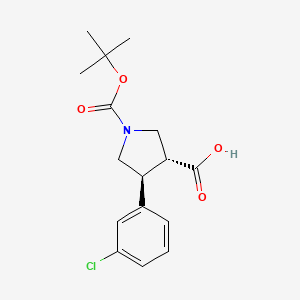
![2-ethylhexyl 4-[(2S)-3-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propyl]imidazole-1-carboxylate](/img/structure/B594693.png)
